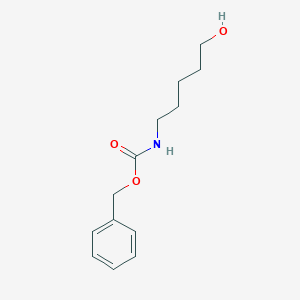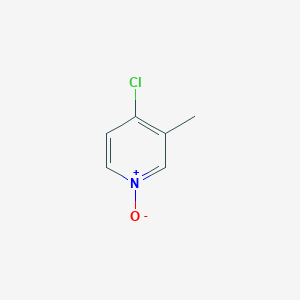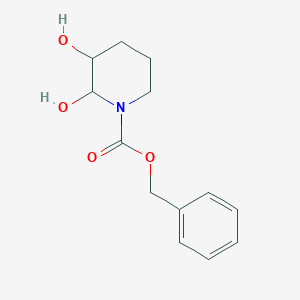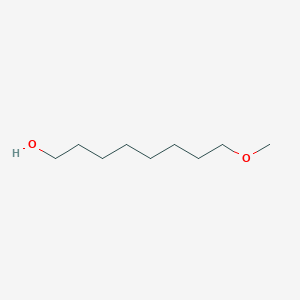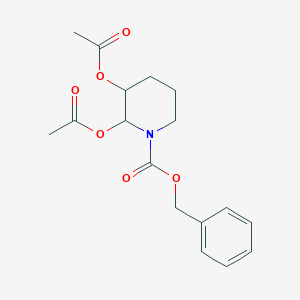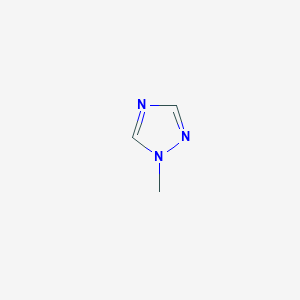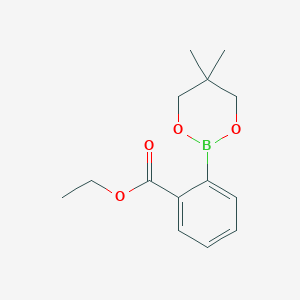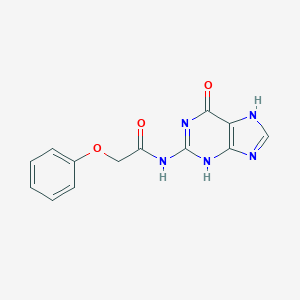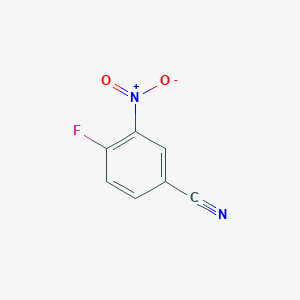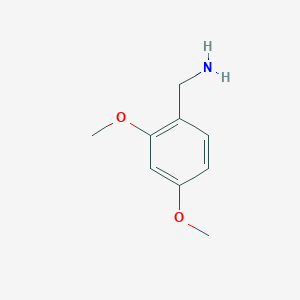
2-morpholin-4-ylethyl (Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, possibly designed for specific biological or chemical applications. Its structure suggests it may have interesting interactions with biological molecules or could be used in the synthesis of more complex compounds.
Synthesis Analysis
Synthesis of complex molecules like the one described often involves multi-step chemical reactions, starting from simpler precursors. Techniques such as electrophilic selenium-induced cyclizations for morpholine derivatives and reactions involving indenopyrazoles highlight the diverse methods used in synthesizing complex molecules with potential biological activities (Pedrosa et al., 2006) (Minegishi et al., 2015).
Molecular Structure Analysis
The analysis of molecular structures, particularly through crystallography and DFT calculations, provides insights into the spatial arrangement of atoms within a molecule and how this influences its chemical behavior. Studies on similar compounds have elucidated structures via X-ray data and DFT calculations, assessing their geometrical and electronic parameters for applications in various fields (Jayaraj & Desikan, 2020).
Chemical Reactions and Properties
The specific reactivities and chemical properties of complex organic compounds are crucial for their applications. For example, the ability of certain morpholine derivatives to inhibit tubulin polymerization indicates the potential for antiproliferative activity against cancer cells (Minegishi et al., 2015).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, are important for their practical application and formulation. The crystal structure analysis provides insights into the molecule's stability, packing, and potential intermolecular interactions, which are essential for drug design and material science applications (Vega et al., 2008).
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of Morpholine Derivatives
Morpholine derivatives possess a wide spectrum of pharmacological activities. A review highlighted the diverse pharmacological profiles of morpholine derivatives, which include antimicrobial, antitumor, and various other therapeutic potentials. These compounds, due to their structural versatility, have been explored for their application in different pharmacological domains (Asif & Imran, 2019).
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran and its derivatives have emerged as promising structures for the development of new antimicrobial agents. The unique structural features of benzofuran compounds, along with their wide array of biological activities, make them privileged structures in drug discovery. Some benzofuran derivatives have been utilized in treating skin diseases such as cancer or psoriasis. This highlights the compound class's potential in developing efficient antimicrobial candidates (Hiremathad et al., 2015).
Role in Organic Pollutant Treatment
Research into the treatment of organic pollutants has also seen the application of enzyme-redox mediator systems, where morpholine derivatives can play a role. Such systems have been utilized for the degradation and transformation of recalcitrant compounds in wastewater, showcasing the environmental applications of these compounds (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl (Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-TVPGTPATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(/C)\CCC(=O)OCCN3CCOCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-Mycophenolate Mofetil (EP Impurity C) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)
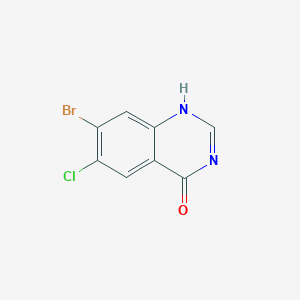
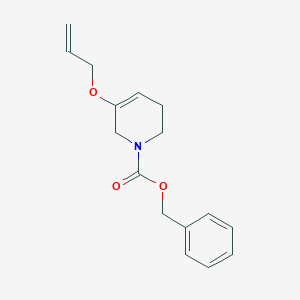
![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)
